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Compound of Interest

Compound Name: N-Methyldidecylamine

Cat. No.: B1630444 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques used

for the analysis and characterization of N-Methyldidecylamine, a tertiary amine with

applications in chemical synthesis, including as a reagent in the development of potential

anticancer compounds.[1][2][3] This document outlines the expected spectral data, detailed

experimental protocols for its analysis, and a logical workflow for its comprehensive

spectroscopic characterization.

Physicochemical Properties of N-
Methyldidecylamine
N-Methyldidecylamine is a clear, slightly light-yellow liquid with a characteristic fish-like odor.

[2][4] It is insoluble in water and has a density less than that of water.[2][4]

Property Value Reference

Molecular Formula C₂₁H₄₅N [1][4][5]

Molecular Weight 311.59 g/mol [1][3][5]

CAS Number 7396-58-9 [3][4][5]

Density 0.807 g/mL at 20 °C [2][5]

Refractive Index n20/D 1.448 [3][5]
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Spectroscopic Data
The following tables summarize the expected quantitative data from the spectroscopic analysis

of N-Methyldidecylamine. This data is predicted based on its chemical structure and typical

values for similar aliphatic tertiary amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum of N-Methyldidecylamine is characterized

by signals corresponding to the methyl and methylene groups of the decyl chains and the N-

methyl group. The protons on the carbons adjacent to the nitrogen atom are expected to be

deshielded and appear further downfield.[6]

Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~ 2.25 s 3H N-CH₃

~ 2.20 t 4H N-CH₂(CH₂)₈CH₃

~ 1.45 m 4H
N-CH₂-CH₂-

(CH₂)₇CH₃

~ 1.27 m 28H N-(CH₂)₂-(CH₂)₇CH₃

0.88 t 6H N-(CH₂)₉-CH₃

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will show distinct signals for each

carbon environment in the molecule.
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Chemical Shift (δ) (ppm) Assignment

~ 58.0 CH₂-N

~ 42.5 CH₃-N

~ 32.0 -CH₂-CH₃ (C9')

~ 29.7 Methylene chain carbons (C4'-C8')

~ 29.4 Methylene chain carbons (C3')

~ 27.5 N-CH₂-CH₂- (C2')

~ 22.8 -CH₂-CH₃ (C10')

~ 14.2 -CH₂-CH₃

Infrared (IR) Spectroscopy
As a tertiary amine, N-Methyldidecylamine does not possess N-H bonds. Therefore, its IR

spectrum is characterized by the absence of N-H stretching bands typically seen for primary

and secondary amines in the 3300-3500 cm⁻¹ region.[6][7][8] The key absorption bands are

due to C-H and C-N vibrations.

Wavenumber (cm⁻¹) Intensity Assignment

2955 - 2850 Strong

C-H stretching (asymmetric

and symmetric) of CH₃ and

CH₂ groups

1465 Medium
C-H bending (scissoring) of

CH₂ groups

1375 Medium
C-H bending (symmetric) of

CH₃ groups

1250 - 1020 Weak to Medium
C-N stretching of aliphatic

amine

Mass Spectrometry (MS)
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The mass spectrum of N-Methyldidecylamine is expected to show a molecular ion peak (M⁺)

at m/z 311, consistent with its molecular weight and the nitrogen rule (an odd molecular weight

for a compound with one nitrogen atom).[9] The fragmentation pattern is dominated by α-

cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.

m/z Relative Intensity Assignment

311 Low [M]⁺, Molecular Ion

296 Medium [M - CH₃]⁺

184 High

[CH₃N(CH₂CH₂CH₂CH₂CH₂C

H₂CH₂CH₂CH₃)]⁺ (α-cleavage,

loss of a C₉H₁₉ radical)

44 Medium
[CH₃NCH₃]⁺ (further

fragmentation)

Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 20-30 mg of N-Methyldidecylamine into a clean, dry vial.

Add approximately 0.7 mL of deuterated chloroform (CDCl₃). Other deuterated solvents like

acetone-d₆ or benzene-d₆ can be used depending on solubility and desired spectral

resolution.

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution

through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

Cap the NMR tube and label it appropriately.

¹H and ¹³C NMR Acquisition:
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Instrument: A 400 MHz or higher field NMR spectrometer.

¹H NMR Parameters:

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 8-16.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.

¹³C NMR Parameters:

Pulse Sequence: Proton-decoupled single-pulse sequence.

Number of Scans: 128-1024 (or more, depending on concentration).

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-220 ppm.

Processing: Apply Fourier transformation, phase correction, and baseline correction to the

acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or

an internal standard (e.g., TMS).

FT-IR Spectroscopy
Sample Preparation:

N-Methyldidecylamine is a liquid and can be analyzed neat.

Place one to two drops of the neat liquid sample directly onto the crystal of an Attenuated

Total Reflectance (ATR) accessory.

Data Acquisition:

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR

accessory.
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Procedure:

Record a background spectrum of the clean, empty ATR crystal.

Apply the sample to the crystal.

Acquire the sample spectrum.

Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Post-Acquisition: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol

or acetone) and a soft tissue.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:

Prepare a stock solution of N-Methyldidecylamine in a volatile organic solvent such as

dichloromethane or hexane at a concentration of approximately 1 mg/mL.

Prepare a dilute sample for injection by taking an aliquot of the stock solution and diluting it

further to a final concentration of 1-10 µg/mL.

Instrumentation and Parameters:

Gas Chromatograph (GC):

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film

thickness).

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Injector Temperature: 250 °C.
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Injection Mode: Splitless (1 µL injection volume).

Oven Temperature Program:

Initial temperature: 80 °C, hold for 2 minutes.

Ramp to 280 °C at a rate of 15 °C/min.

Hold at 280 °C for 5 minutes.

Mass Spectrometer (MS):

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-500.

Ion Source Temperature: 230 °C.

Transfer Line Temperature: 280 °C.

Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of N-
Methyldidecylamine.
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Sample Preparation

Data Acquisition

Data Processing & Analysis

Interpretation & Characterization

N-Methyldidecylamine Sample

Dissolve in CDCl3 Neat Liquid Dilute in Hexane

NMR Spectrometer (400 MHz) FT-IR with ATR GC-MS

1H & 13C Spectra
(Chemical Shifts, Multiplicity)

IR Spectrum
(Wavenumbers, Intensity)

Mass Spectrum
(m/z, Fragmentation)

Structural Elucidation

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis of N-Methyldidecylamine.

N-Methyldidecylamine
C21H45N

Molecular Ion [M]+
m/z = 311

EI (70 eV)

[M - C9H19]+
m/z = 184

(α-cleavage)Loss of

[M - CH3]+
m/z = 296

Loss of Methyl Radical

C9H19•
Nonyl Radical (not detected)
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Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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